{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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Overview
Description
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is an organic compound belonging to the class of nitrofurans. These compounds are characterized by a furan ring bearing a nitro group. This compound is known for its experimental use and targets the protein aldose reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form various amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The carboxylic acid group can undergo condensation reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Reagents like alcohols and amines in the presence of dehydrating agents
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various thioether derivatives.
Condensation: Esters and amides
Scientific Research Applications
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins, particularly aldose reductase.
Medicine: Investigated for potential therapeutic effects due to its interaction with biological targets.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by targeting the protein aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. By inhibiting aldose reductase, the compound can potentially reduce the accumulation of sorbitol, which is implicated in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran compound used as an antibiotic.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent
Uniqueness
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is unique due to its specific structure, which combines a nitrofuran moiety with an oxadiazole ring and a thioacetic acid group. This unique combination allows it to interact with biological targets in ways that other nitrofuran compounds may not .
Properties
Molecular Formula |
C8H5N3O6S |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[[5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C8H5N3O6S/c12-6(13)3-18-8-10-9-7(17-8)4-1-2-5(16-4)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
ITBNJCVIFHSKRL-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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